molecular formula C18H18O4 B190478 Enterolactone CAS No. 78473-71-9

Enterolactone

Cat. No.: B190478
CAS No.: 78473-71-9
M. Wt: 298.3 g/mol
InChI Key: HVDGDHBAMCBBLR-PBHICJAKSA-N
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Description

Enterolactone (EL) is a naturally occurring phytoestrogen that is found in some dietary plant sources. It is synthesized from the breakdown of lignans by the gut microbiota and is a major source of dietary lignans in humans. EL has been studied for its potential health benefits, including its ability to modulate estrogen receptors, reduce oxidative stress, and improve cardiovascular health. In addition, EL has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties.

Scientific Research Applications

Enterolactone and Gut Microflora

This compound, a phytoestrogen, is crucially linked to gut microflora, which plays a significant role in its production from dietary precursors. The serum concentration of this compound is notably affected by oral antimicrobial use, emphasizing the importance of intestinal microflora in lignan metabolism. This relationship is particularly relevant when studying this compound's association with chronic disease risk (Kilkkinen et al., 2002).

This compound and Cancer Risk

While this compound has been implicated in cancer protection, research findings are mixed. A study on prostate cancer risk found no significant protective effect of high circulating this compound levels (Stattin et al., 2002). Conversely, this compound showed a selective estrogen receptor activation property, which could have implications in hormone-dependent cancers (Penttinen et al., 2007). Studies also indicated an association between this compound and reduced breast cancer risk, particularly in estrogen receptor-negative cancers (Olsen et al., 2004).

This compound and Cardiovascular Health

Research suggests a potential link between serum this compound concentration and reduced coronary heart disease, although the evidence is not strong. A study indicated only weak support for this association (Kilkkinen et al., 2006).

This compound and Other Health Implications

This compound's impact extends to various health aspects. For instance, it has been shown to act as a radiosensitizer for breast cancer cell lines, potentially enhancing the efficacy of radiotherapy (Bigdeli et al., 2016). It also inhibits insulin-like growth factor-1 receptor signaling in prostate cancer cells, suggesting a mechanism for its anti-proliferative effects (Chen et al., 2009). Additionally, this compound induces heme oxygenase-1 expression in endothelial cells, contributing to cardiovascular health (Kivelä et al., 2008).

Mechanism of Action

Target of Action

Enterolactone is formed by the action of intestinal bacteria on plant lignan precursors present in the diet . Its primary targets include:

Biochemical Pathways

The metabolism of this compound involves gut microbiota enzymes. Here’s the pathway:

Action Environment

Environmental factors impact this compound’s efficacy:

Understanding this compound’s role sheds light on potential therapeutic options for conditions like multiple sclerosis and other inflammatory diseases. 🌱🧪🔬 . If you have any further questions, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

Enterolactone interacts with various enzymes, proteins, and other biomolecules. It is a mammalian lignan that has a similar biphenolic structure to lignans from plants . It is suggested to possess beneficial health effects in humans .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. In HepG2 cells, it stimulated the extracellular efflux of free fatty acids (FFA) and triacylglycerols (TAG) to the medium, while it had no influence on FATP-family mediated intracellular fatty acid uptake . Moreover, it decreased the expression of CPT 1, pAMPK, PPARα, increased SREBP1c and had no effect on LXR, and FAS content .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. A study describes the short-term variation in this compound in serum, 24-h urine, and spot-urine this compound:creatinine ratio and the relationship between this compound concentrations in serum, 24-h urine, and spot urine .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study conducted on nude mice, it was found that this compound suppressed tumor markedly at a dosage of 1 mg/kg . It was also observed that this compound had higher anticancer activities and less side effects in the animals than Enterodiol at the same concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced by specific species of gut microbiota, and the capacity to produce it varies between people . Multiple gut microbiota species and multiple microbial functional metabolic pathways were significantly associated with plasma this compound concentrations .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In HepG2 cells, it was observed that this compound did not significantly affect the intracellular accumulation of FFA, DAG and TAG, yet it promoted their extracellular efflux .

Properties

{ "Design of the Synthesis Pathway": "Enterolactone can be synthesized via a multi-step process starting from the natural compound lignan. The synthesis involves several key reactions including oxidation, reduction, and cyclization.", "Starting Materials": [ "Lignan", "Sodium hydroxide", "Hydrogen peroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Palladium on carbon", "Hydrochloric acid", "Sodium chloride", "Methanol" ], "Reaction": [ "Lignan is treated with sodium hydroxide and hydrogen peroxide to form a diol intermediate.", "The diol intermediate is then reduced with sodium borohydride to form a tetrahydrofuran ring.", "The tetrahydrofuran ring is oxidized with acetic acid and sodium acetate to form a lactone intermediate.", "The lactone intermediate is then catalytically hydrogenated with palladium on carbon to form enterolactone.", "The enterolactone product is purified by acidification with hydrochloric acid and extraction with methanol.", "The final product is obtained by evaporation of the solvent." ] }

78473-71-9

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(3S,4S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14-,17+/m1/s1

InChI Key

HVDGDHBAMCBBLR-PBHICJAKSA-N

Isomeric SMILES

C1[C@H]([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

Canonical SMILES

C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O

physical_description

Solid

Pictograms

Irritant

synonyms

2,3-BHBB
2,3-bis(3'-hydroxybenzyl)butyrolactone
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-(+-)-isomer
2,3-bis(3'-hydroxybenzyl)butyrolactone, (trans)-isomer
3,4-bis((3-hydroxyphenyl)methyl)dihydro-2-(3H)-furanone
BHMDF
enterolactone
HPMF
trans-2,3-bis(3-hydroxybenzyl)-gamma-butyrolactone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enterolactone
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Enterolactone
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Enterolactone
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Enterolactone
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Enterolactone

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